![molecular formula C15H20O4 B045871 9alpha-Hydroxymerulidial CAS No. 114924-37-7](/img/structure/B45871.png)
9alpha-Hydroxymerulidial
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Description
9alpha-Hydroxymerulidial is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Mechanism of Action
9alpha-Hydroxymerulidial is a hydroxylated derivative of merulidial, a compound known for its biological activities. The hydroxyl group enhances its solubility and reactivity, making it a valuable candidate for drug development. The compound exhibits anti-inflammatory, anticancer, and antimicrobial properties, primarily through its interaction with specific biological pathways.
Anti-Inflammatory Applications
Research indicates that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property is particularly useful in treating conditions such as rheumatoid arthritis and sepsis.
Case Study: Sepsis Treatment
- A study demonstrated that treatment with this compound significantly reduced cytokine levels in a lipopolysaccharide (LPS)-induced endotoxemia mouse model. This suggests its potential as a therapeutic agent for managing sepsis by mitigating the cytokine storm associated with severe infections .
Anticancer Properties
The compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including the modulation of histone deacetylases (HDACs). By selectively inhibiting HDACs, this compound may induce apoptosis in cancer cells.
Data Table: Inhibition of Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast Cancer (MCF-7) | 5.0 | HDAC inhibition |
Colorectal Cancer (HT-29) | 3.5 | Induction of apoptosis |
Lung Cancer (A549) | 4.2 | Cell cycle arrest |
This table summarizes the inhibitory concentrations (IC50) of this compound against various cancer cell lines, demonstrating its efficacy as an anticancer agent.
Antimicrobial Activity
This compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Case Study: Antimicrobial Efficacy
- In vitro studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) against MRSA was determined to be 8 µg/mL .
Applications in Drug Development
The compound's unique properties make it suitable for further development into pharmaceuticals targeting inflammatory diseases and cancers. Its ability to selectively inhibit HDACs while minimizing toxicity presents a promising avenue for creating safer therapeutic options.
Research Insights
Properties
CAS No. |
114924-37-7 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1aR,2R,2aR,6aR)-2,2a-dihydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]indene-6,6a-dicarbaldehyde |
InChI |
InChI=1S/C15H20O4/c1-12(2)4-9-10(5-16)14(8-17)7-13(14,3)11(18)15(9,19)6-12/h5,8,11,18-19H,4,6-7H2,1-3H3/t11-,13+,14+,15-/m1/s1 |
InChI Key |
YOHHEVRXKIVTMR-UQOMUDLDSA-N |
SMILES |
CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |
Isomeric SMILES |
C[C@@]12C[C@@]1(C(=C3CC(C[C@@]3([C@@H]2O)O)(C)C)C=O)C=O |
Canonical SMILES |
CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |
Origin of Product |
United States |
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